2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
Description
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 5-fluoro group and a pyrrolidine ring linked via an ether bond. The pyrrolidine ring is further modified by a sulfonyl group attached to a 2,5-dichlorophenyl moiety.
Properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN3O3S/c15-9-1-2-12(16)13(5-9)24(21,22)20-4-3-11(8-20)23-14-18-6-10(17)7-19-14/h1-2,5-7,11H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZSZNIMOLHRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Attachment of the Dichlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Fluoropyrimidine Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with 5-fluoropyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring that contributes to the compound's reactivity. |
| Dichlorophenylsulfonyl Group | Enhances biological activity through specific interactions with molecular targets. |
| Fluoropyrimidine Moiety | Provides additional pharmacological properties and stability. |
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacophore in drug design. Research indicates that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for therapeutic development.
Case Studies
- Anti-Cancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in vitro, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Biological Research
The unique structure of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine allows it to participate in various biological assays:
- Receptor Binding Studies : The compound has been utilized to understand binding affinities to specific receptors, which is critical for drug development.
- Mechanistic Studies : Investigations into its mechanism of action reveal that it alters enzyme activity through competitive inhibition.
Industrial Applications
The compound is also being explored for its utility in the synthesis of advanced materials and as a catalyst in chemical reactions due to its unique reactivity profile.
Summary of Mechanistic Insights
- Enzyme Interaction : The compound binds competitively to active sites on enzymes, inhibiting their function.
- Receptor Modulation : It may alter receptor conformation upon binding, affecting downstream signaling pathways.
Mechanism of Action
The mechanism of action of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The dichlorophenylsulfonyl group and the fluoropyrimidine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs with shared structural motifs:
Structural and Functional Analysis
Core Heterocycle Variations: The target compound uses a pyrimidine core, similar to the other analogs. However, substitution at the 5-position with fluorine distinguishes it from the 5-chloro analog in . Fluorine’s electronegativity may enhance metabolic stability and hydrogen-bonding interactions compared to chlorine . The chromenone derivative in replaces pyrimidine with a fused pyrazolopyrimidine-chromenone system, likely enhancing planar stacking interactions with protein targets.
In contrast, the 3,5-difluorophenyl sulfonyl group in offers reduced steric hindrance and altered electronic properties due to fluorine’s smaller size.
Ring System Differences :
- The pyrrolidine ring (5-membered) in the target compound may confer conformational rigidity compared to the piperidine (6-membered) in , influencing pharmacokinetic parameters like oral absorption.
Biological Activity Trends: Compounds with trifluoromethylpyridinyl groups (e.g., ) exhibit pesticidal activity, whereas fluoro-chromenone derivatives (e.g., ) are linked to anticancer applications. The target compound’s lack of a chromenone or pesticidal substituents suggests a divergent therapeutic niche, possibly in infectious or inflammatory diseases.
Biological Activity
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring linked to a dichlorophenylsulfonyl group and a fluoropyrimidine moiety. The synthesis typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable amines.
- Sulfonylation : The pyrrolidine is sulfonylated using 2,5-dichlorobenzenesulfonyl chloride in the presence of a base.
- Nucleophilic Substitution : The final step involves reacting the pyrrolidine derivative with 5-fluoropyrimidine under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or alter the function of these targets due to the influence of its structural components:
- Dichlorophenylsulfonyl Group : Enhances binding affinity and specificity.
- Fluoropyrimidine Moiety : Contributes to the stability and reactivity of the compound.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that derivatives of fluoropyrimidines often exhibit potent anticancer properties. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays against various cancer cell lines have indicated promising results, with IC50 values in the nanomolar range.
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in critical biological pathways. It has been identified as a potent ligand for serotonin receptors (e.g., 5-HT1A) and serotonin transporter proteins (SERT), which are crucial in neuropharmacology . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance or diminish this activity.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(1-(2,5-Dichlorophenyl)sulfonylpyrrolidin-3-yl)oxy-pyridine | Moderate enzyme inhibition | Lacks fluorine substitution |
| 2-(1-(2,5-Dichlorophenyl)sulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine | Lower anticancer potency | Additional methyl groups reduce reactivity |
Case Studies
Several studies have focused on evaluating the efficacy of this compound:
- In Vitro Studies : A study reported that derivatives showed significant inhibition against L1210 mouse leukemia cells with IC50 values indicating strong anticancer potential .
- Receptor Binding Studies : Computer docking simulations confirmed high affinity for serotonin receptors, supporting its role as a potential therapeutic agent in treating mood disorders .
- Pharmacokinetics and Toxicology : Preliminary studies indicate favorable pharmacokinetic profiles with low toxicity in animal models, suggesting potential for further development in clinical settings.
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolidine and pyrimidine cores. A common approach includes:
- Step 1: Sulfonylation of pyrrolidine-3-ol with 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield 1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-ol .
- Step 2: Etherification of the hydroxyl group with a fluoropyrimidine derivative (e.g., 5-fluoro-2-chloropyrimidine) using coupling agents like NaH or Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm regioselectivity of sulfonylation and ether bond formation. Fluorine (F) NMR verifies the fluoropyrimidine moiety .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- HPLC-PDA: Ensures purity (>95%) using reversed-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How can researchers resolve contradictions in solubility data across studies?
Answer:
Discrepancies often arise from solvent polarity or pH variations. Methodological recommendations:
- Solvent Screening: Test solubility in DMSO, methanol, and aqueous buffers (pH 4–8) at 25°C.
- Dynamic Light Scattering (DLS): Detect aggregates in aqueous solutions that may skew results .
- Reference Standards: Cross-validate with structurally analogous compounds (e.g., 2-chloro-5-fluoropyrimidine derivatives) .
Advanced: What mechanistic hypotheses exist for its biological activity?
Answer:
The sulfonylpyrrolidine and fluoropyrimidine motifs suggest dual mechanisms:
- Enzyme Inhibition: Fluoropyrimidines often target thymidylate synthase or kinases.
- Receptor Modulation: The sulfonamide group may interact with GPCRs or ion channels (e.g., TRPV4, as seen in GSK1016790A, a sulfonamide-containing GPCR modulator) .
- Validation: Use competitive binding assays (SPR, ITC) and siRNA knockdowns to identify targets .
Advanced: How to optimize reaction yields during etherification?
Answer:
- Catalyst Screening: Test NaH, KCO, or phase-transfer catalysts.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 2 hours at 80°C vs. 24 hours conventionally) .
- In Situ Monitoring: Use TLC or FTIR to track intermediate formation .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
- Waste Management: Segregate halogenated waste (sulfonyl/pyrimidine groups) for incineration .
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention for inhalation exposure .
Advanced: How to assess stability under varying storage conditions?
Answer:
- Accelerated Stability Studies: Store at 4°C, 25°C, and 40°C with 75% humidity for 1–3 months.
- Analytical Endpoints: Monitor degradation via HPLC and LC-MS. Fluoropyrimidines are prone to hydrolysis in acidic conditions .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with kinases or sulfonyl-binding receptors .
- QSAR Models: Corrogate electronic (HOMO-LUMO) and steric parameters (LogP) with bioactivity data from analogs (e.g., 5-chloro-2,4-difluoro-6-methylpyrimidine) .
Advanced: How to address discrepancies in bioassay results across cell lines?
Answer:
- Cell Line Profiling: Test in ≥3 cell lines (e.g., HEK293, HeLa, primary cells) to rule out lineage-specific effects.
- Metabolic Stability: Assess cytochrome P450 metabolism using liver microsomes .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
